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Compound of Interest

Compound Name: Cdk-IN-16

Cat. No.: B15587503 Get Quote

Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of Cyclin-Dependent Kinase 4

(CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] While they

share a primary mechanism of action, their selectivity profiles across the broader kinome

exhibit notable differences. These differences may contribute to their distinct clinical efficacy

and adverse effect profiles.

Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Palbociclib,

Ribociclib, and Abemaciclib against their primary targets and a selection of other kinases. This

data is derived from various biochemical assays.

Table 1: IC50 Values for Primary Targets (CDK4 and CDK6)

Inhibitor
CDK4/cyclin D1
IC50 (nM)

CDK6/cyclin D3
IC50 (nM)

CDK4:CDK6 IC50
Ratio

Palbociclib 9 - 11[2] 15[2] ~1:1.5[2]

Ribociclib 10[2] 39[2] ~1:4[2]

Abemaciclib 2[3][4] 10[3][4] 1:5[2]

Table 2: Selectivity Profile Against Other Kinases (IC50 in nM)
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Kinase Palbociclib Ribociclib Abemaciclib

CDK9 >10,000 >10,000 57[5][6]

GSK3β 11,200[7] Not Reported 8.67[7]

CAMKIIβ 1,600[7] Not Reported 3.5[7]

CAMKIIδ 610[7] Not Reported 2.6[7]

PIM1 Not Reported Not Reported 50[6]

As indicated in the data, while Palbociclib and Ribociclib are highly selective for CDK4 and

CDK6, Abemaciclib shows activity against other kinases, including CDK9, GSK3β, and CAMKII

isoforms, demonstrating a broader polypharmacology.[6][7][8]

Signaling Pathway and Experimental Workflow
To understand the context of CDK4/6 inhibition and the methods used to determine selectivity,

the following diagrams illustrate the relevant signaling pathway and a generalized experimental

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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